molecular formula C19H22N2O3 B5530998 N-(2,6-dimethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

N-(2,6-dimethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

Cat. No. B5530998
M. Wt: 326.4 g/mol
InChI Key: LXKXHTYRLLUYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMFP-DAPC and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of DMFP-DAPC is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various signaling pathways in the body. DMFP-DAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various ion channels and receptors in the body, which may contribute to its analgesic and anti-cancer effects.
Biochemical and Physiological Effects:
DMFP-DAPC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DMFP-DAPC has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using DMFP-DAPC in lab experiments include its high potency and selectivity, which allows for precise control over the biological effects observed. However, the limitations of using DMFP-DAPC include its relatively complex synthesis method and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on DMFP-DAPC. One area of interest is the development of novel synthetic methods for producing the compound more efficiently. Another area of interest is the investigation of DMFP-DAPC as a potential treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the potential use of DMFP-DAPC in combination with other drugs for the treatment of cancer is an area of active research.

Synthesis Methods

DMFP-DAPC can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenylacetic acid with 2-furoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine and carbonyldiimidazole to yield DMFP-DAPC. The purity of the final product can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

DMFP-DAPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DMFP-DAPC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-5-3-6-14(2)17(13)20-18(22)15-8-10-21(11-9-15)19(23)16-7-4-12-24-16/h3-7,12,15H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKXHTYRLLUYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

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